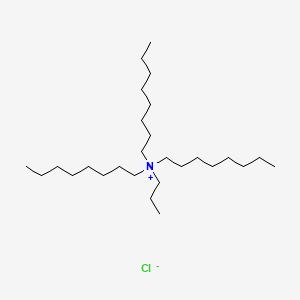

Trioctylpropylammonium chloride

説明

Contextualization within Quaternary Ammonium (B1175870) Salts and Ionic Liquids

Trioctylpropylammonium chloride is classified as a quaternary ammonium salt (QAS or quat). QASs are a class of compounds characterized by a positively charged polyatomic ion of the structure NR4+, where R represents alkyl or aryl groups mdpi.com. In this structure, the central nitrogen atom is permanently charged due to the four covalent bonds with organic groups, a feature that distinguishes them from other amine salts. This permanent positive charge is a key aspect of their chemical behavior and utility mdpi.com. The history of QASs as recognized chemical agents dates back to the early 20th century, with their biocidal properties being a major focus of early research mdpi.com.

This compound also fits within the classification of ionic liquids (ILs), particularly room-temperature ionic liquids (RTILs). Ionic liquids are salts that are in a liquid state below 100°C wiley-vch.de. The field of ionic liquids began with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914, which has a melting point of 12°C wiley-vch.denih.govrsc.org. The defining characteristic of ILs is that they are composed entirely of ions wiley-vch.de. The unique properties of ILs, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of substances, have made them a significant area of research wiley-vch.deresearchgate.net. The specific combination of the large, asymmetric trioctylpropylammonium cation and the chloride anion in this compound results in weakened ionic interactions and a low melting point, consistent with the properties of an ionic liquid.

The table below details some of the known chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40739-43-3 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C27H58ClN | chemicalbook.com |

| Molecular Weight | 432.22 g/mol | chemicalbook.com |

| Synonym | 1-Octanaminium, N,N-Dioctyl-N-Propyl-, Chloride | |

Evolution of Research Applications for Onium Salts

Onium salts, the broader family to which quaternary ammonium and phosphonium (B103445) salts belong, have a rich history in chemical research, most notably as phase-transfer catalysts (PTC) researchgate.netnih.gov. The concept of phase-transfer catalysis was developed in the 1960s and 1970s to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase researchgate.netnih.gov. Onium salts, like this compound, can act as shuttles, transporting a reactant anion from the aqueous phase into the organic phase where the reaction can proceed, thereby increasing reaction rates and yields nih.govjetir.org.

Early work primarily utilized tetraalkylammonium and phosphonium salts researchgate.net. Over the decades, research has expanded to synthesize a wide variety of onium salts with tailored structures to optimize catalytic activity for specific organic transformations, including alkylations, substitutions, and polymerizations nih.govresearchgate.netrsc.org. The development has also moved towards creating more environmentally benign or "green" chemical processes, where PTCs play a role by enabling the use of water instead of organic solvents rsc.org. The evolution from simple onium salts to more complex, supported, and chiral catalysts highlights the ongoing innovation in this field, aiming for greater efficiency, selectivity, and sustainability in chemical synthesis researchgate.netrsc.org.

特性

IUPAC Name |

trioctyl(propyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58N.ClH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEXFNMTEBFLMM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885814 | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40739-43-3 | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40739-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylpropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Trioctylpropylammonium Chloride and Its Derivatives

Quaternization Reactions and Synthetic Pathways

The primary method for synthesizing trioctylpropylammonium chloride and similar quaternary ammonium (B1175870) salts is through quaternization reactions. This involves the reaction of a tertiary amine with an organohalide.

Direct Synthesis from Tertiary Amines and Organohalides

The direct synthesis of this compound is achieved by reacting trioctylamine (B72094) with a propyl halide, typically 1-chloropropane. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the organohalide, leading to the formation of the quaternary ammonium salt.

The general reaction can be represented as: N(C₈H₁₇)₃ + CH₃(CH₂)₂Cl → [N(C₈H₁₇)₃(CH₂)₂CH₃]⁺Cl⁻

This method is analogous to the synthesis of other quaternary ammonium salts like methyltrioctylammonium chloride (also known as Aliquat 336), where trioctylamine is reacted with methyl chloride. google.comchemeurope.com The reaction conditions, such as temperature and the use of a solvent, can influence the reaction rate and yield. For instance, in the synthesis of methyltrioctylammonium chloride, the reaction can be carried out in the presence of an industrial alcohol at temperatures between 80-90°C for 10-12 hours. google.com Similarly, the synthesis of other quaternary ammonium chlorides, like tetraethylammonium (B1195904) chloride from triethylamine (B128534) and chloroethane, can be performed under pressure in a polar solvent to enhance reaction speed and product purity. google.com

The synthesis of related compounds, such as 3-chloro-2-hydroxypropyl-trimethylammonium chloride, involves the reaction of epichlorohydrin (B41342) with trimethylamine. google.comresearchgate.net This highlights that the choice of the tertiary amine and the organohalide determines the final structure of the quaternary ammonium salt.

Methodological Refinements for Enhanced Yield and Purity

Several refinements have been developed to improve the yield and purity of quaternary ammonium salts. One approach involves the use of a catalyst. For example, a patent describes the use of a basic catalyst in the synthesis of methyltrioctylammonium chloride to accelerate the reaction. google.com

Another strategy to enhance purity is the purification of the final product. For Aliquat 336, a purification procedure has been suggested to ensure its quality for specific applications. nih.gov Post-synthesis work-up often involves removing unreacted starting materials and by-products. In some syntheses, this is achieved by washing the product with solvents. For instance, in the preparation of n-dodecyltrimethylammonium chloride, the reaction mixture is washed with saline water, diluted alkali, and then dried. google.com

The choice of solvent also plays a crucial role. While some reactions can proceed without a solvent, using a polar solvent can facilitate the reaction between the tertiary amine and the organohalide. google.comgoogle.com Furthermore, techniques like microwave irradiation have been explored to shorten reaction times and improve purity in the synthesis of related compounds like diallyldimethylammonium chloride. nih.gov

Functionalization of Support Materials with Trioctylpropylammonium Cations

Trioctylpropylammonium cations, or similar quaternary ammonium cations, can be immobilized onto solid supports, particularly for applications in chromatography and catalysis. This functionalization enhances the utility of these cations by providing a heterogeneous system.

Covalent Grafting onto Silica-Based Chromatographic Supports

Silica (B1680970) is a common support material due to its high surface area and mechanical stability. Quaternary ammonium cations can be covalently grafted onto silica surfaces. This typically involves a multi-step process. First, the silica surface is often activated to introduce reactive groups, such as silanol (B1196071) groups (-Si-OH). nsf.gov Then, an organosilane containing the quaternary ammonium functionality is reacted with the activated silica.

For example, a quaternary ammonium silane (B1218182) coupling agent, dimethyl dodecyl[3-(trimethoxysilyl)propyl]ammonium chloride, has been grafted onto silica gel. researchgate.net The trimethoxysilyl group of this molecule reacts with the silanol groups on the silica surface, forming stable covalent bonds. This "grafting-to" approach is a common strategy for modifying silica surfaces. mdpi.comrsc.org

The efficiency of the grafting process can be influenced by factors such as the reaction conditions and the nature of the organosilane. rsc.org The presence of water during grafting, for instance, can affect the loading of aminosilanes on silica. nsf.gov

Development of Novel Supported Architectures

Research is ongoing to develop novel supported architectures for quaternary ammonium cations to further enhance their performance. This includes creating materials with well-defined pore structures and high densities of the functional cation.

One area of development is the use of ordered mesoporous silica, such as SBA-15, KIT-6, and MCM-48, as supports. nsf.gov These materials offer a high surface area and a regular pore structure, which can lead to improved accessibility of the grafted cations.

Another approach involves creating new synthetic equivalents to traditional trialkoxysilanes to overcome limitations like sensitivity to hydrolysis and slow reaction rates. rsc.org These advancements aim to create more robust and efficient supported catalysts and sorbents. The development of these novel architectures is crucial for expanding the applications of trioctylpropylammonium and other quaternary ammonium cations in areas like separation science and catalysis.

Data Tables

Table 1: Synthesis of Quaternary Ammonium Chlorides

| Product | Tertiary Amine | Organohalide | Catalyst/Solvent | Reaction Conditions | Reference |

| Methyltrioctylammonium chloride | Trioctylamine | Methyl chloride | Basic catalyst, Industrial alcohol | 80-90°C, 10-12 hours | google.com |

| Tetraethylammonium chloride | Triethylamine | Chloroethane | Acetonitrile | 140°C, 3 hours | google.com |

| 3-chloro-2-hydroxypropyl-trimethylammonium chloride | Trimethylamine | Epichlorohydrin | Water | 10-35°C, pH 7.5-8.0 | researchgate.net |

| n-dodecyltrimethylammonium chloride | Trimethylamine | n-dodecyl chloride | Organic polar solvent | 95 +/- 5°C | google.com |

Table 2: Functionalization of Silica with Quaternary Ammonium Cations

| Quaternary Ammonium Compound | Support Material | Grafting Method | Key Findings | Reference |

| Dimethyl dodecyl[3-(trimethoxysilyl)propyl]ammonium chloride | Silica gel | Grafting of a quaternary ammonium silane coupling agent | Effective for nitrate (B79036) removal | researchgate.net |

| Poly(ethylene oxide) with epoxide-end caps | Amine-functionalized silica nanoparticles | Coupling reaction | High grafting density achieved | rsc.org |

| Aminosilanes | Ordered mesoporous silica (SBA-15, KIT-6, MCM-48) | Wet grafting | Water addition influences amine loading | nsf.gov |

Research on Trioctylpropylammonium Chloride in Catalysis

Phase Transfer Catalysis (PTC) Systems

Trioctylpropylammonium chloride, often referred to by the trade name Aliquat 336 (a closely related compound, methyltrioctylammonium chloride), is a prominent example of a phase transfer catalyst. beilstein-journals.orgicm.edu.plvdoc.pub These catalysts function by pairing with an anion from an aqueous phase, forming an ion pair that is soluble in an organic phase. This transfer allows the anion to react with an organic substrate. The catalyst cation then returns to the aqueous phase with the leaving group anion, completing the catalytic cycle. The efficiency of this process is influenced by several factors, including the structure of the catalyst, the nature of the anion, and the reaction conditions.

Mechanistic Investigations of Anion Transfer Efficiency

The effectiveness of a phase transfer catalyst like this compound is fundamentally linked to its ability to extract and transport anions from an aqueous or solid phase into an organic phase where the reaction occurs. The efficiency of this anion transfer is governed by the principles of ion exchange and the relative hydration energies of the anions involved.

The lipophilicity of the trioctylpropylammonium cation, due to its long alkyl chains, is a key determinant of its ability to reside in the organic phase. The transfer of an anion from the aqueous phase to the organic phase involves the exchange of the catalyst's original counter-ion (chloride) for the reactant anion. The selectivity of the catalyst for different anions is influenced by their hydration energies. Anions with lower hydration energies are more easily transferred into the organic phase. For instance, in the context of metal extraction, the order of salting-out strength for the extraction of metal ions from chloride salt solutions has been studied, providing insights into the complex interplay of ion hydration and extraction efficiency. bohrium.comacs.org

Studies on supported ionic liquid-like phases (SSILLPs) utilizing this compound have demonstrated its role in anion-exchange chromatography for the purification of biological macromolecules like nucleic acids. nih.gov In these systems, the chloride counter-ion is crucial for the separation process, which relies on the interplay of electrostatic interactions. nih.gov Furthermore, the use of this compound as a mediating agent to load copper(II) hexacyanoferrate(II) into porous resin beads highlights its function in facilitating the transport and precipitation of complex anions within a solid matrix. jst.go.jp While direct quantitative studies on the anion transfer efficiency of this compound for a wide range of simple anions in catalytic reactions are not extensively detailed in the available literature, the principles of phase transfer catalysis suggest that less hydrated anions would be more readily transferred.

Catalytic Activity in Nucleophilic Substitution Reactions

This compound has demonstrated significant catalytic activity in various nucleophilic substitution reactions. By transporting nucleophiles into the organic phase, it facilitates reactions that would otherwise proceed slowly or not at all.

One notable application is in the C-alkylation of active methylene (B1212753) compounds. For instance, the alkylation of ketones using alkyl halides can be efficiently carried out in the presence of a phase transfer catalyst like Aliquat 336. thieme-connect.de The catalyst enables the transport of the enolate, formed by the action of a base, into the organic phase to react with the alkyl halide.

Another area where this compound is effective is in difluoromethylation reactions. In the nucleophilic difluoromethylation of aromatic aldehydes with PhSO₂CF₂H, Aliquat 336 has been used as the phase transfer catalyst, leading to moderate to excellent yields of the corresponding difluoromethylated products. beilstein-journals.orgd-nb.info The catalyst facilitates the transfer of the PhSO₂CF₂⁻ anion into the organic phase for the nucleophilic attack on the aldehyde.

The table below summarizes the results of the enantioselective nucleophilic difluoromethylation of various aromatic aldehydes using PhSO₂CF₂H in the presence of a chiral phase transfer catalyst, with Aliquat 336 serving as a benchmark non-chiral catalyst.

Table 1: Enantioselective Nucleophilic Difluoromethylation of Aromatic Aldehydes with PhSO₂CF₂H

| Aldehyde | Catalyst | Yield (%) |

|---|---|---|

| Benzaldehyde | Aliquat 336 | 93 |

| 2-Chlorobenzaldehyde | Aliquat 336 | 85 |

| 4-Chlorobenzaldehyde | Aliquat 336 | 95 |

| 4-Bromobenzaldehyde | Aliquat 336 | 96 |

| 4-Methylbenzaldehyde | Aliquat 336 | 91 |

Data sourced from a study on enantioselective difluoromethylation. beilstein-journals.org

Furthermore, the synthesis of difluoromethyl phenyl sulfone through the nucleophilic substitution of difluoromethyl phenyl sulfone with alkyl halides is effectively catalyzed by Aliquat 336 under phase-transfer conditions.

Table 2: Nucleophilic Substitution of Difluoromethyl Phenyl Sulfone with Alkyl Halides

| Alkyl Halide | Base | Catalyst | Yield (%) |

|---|---|---|---|

| n-C₅H₁₁Br | 50% aq. NaOH | Aliquat 336 | 55 |

| n-C₅H₁₁I | 50% aq. NaOH | Aliquat 336 | 75 |

Reaction conditions: 50 wt% aqueous NaOH solution was used with a catalytic amount of Aliquat 336. cas.cngoogle.com

Evaluation in Specific Organic Transformations

The utility of this compound extends to a variety of specific organic transformations beyond simple nucleophilic substitutions. Its application as a phase transfer catalyst has been documented in the synthesis of esters and ethers, as well as in oxidation reactions.

In the synthesis of cinnamate (B1238496) esters, Aliquat 336 has been employed as an effective solid-liquid phase-transfer catalyst. The reaction of potassium cinnamates with alkyl halides under microwave irradiation in the presence of Aliquat 336 affords the corresponding esters in high yields. researchgate.net

Table 3: Synthesis of Cinnamate Esters using Aliquat®336

| Cinnamate Salt | Alkyl Halide | Yield (%) |

|---|---|---|

| Potassium cinnamate | Benzyl (B1604629) chloride | 98 |

| Potassium cinnamate | n-Butyl bromide | 91 |

| Potassium 4-chlorocinnamate | Benzyl chloride | 89 |

| Potassium 4-chlorocinnamate | n-Butyl bromide | 86 |

| Potassium 4-methoxycinnamate | Benzyl chloride | 87 |

Data sourced from a study on the green synthesis of cinnamate esters. researchgate.net

Patents have also disclosed the use of this compound as a suitable phase transfer catalyst for the preparation of ortho-substituted benzyl esters of cyclopropane (B1198618) carboxylic acids and in the synthesis of substituted oxime ethers. google.comgoogle.com.na

Moreover, in the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) with hydrogen peroxide, methyltrioctylammonium chloride (Aliquat® 336) was found to be one of the most effective phase transfer catalysts. icm.edu.pl The catalyst facilitates the transfer of the active oxidizing species into the organic phase, leading to the formation of the corresponding epoxide. The catalytic activity is influenced by both the cation and the anion of the ammonium (B1175870) salt. For instance, the exchange of the chloride anion for a bromide anion showed a slight increase in the conversion of CDT. icm.edu.pl

The versatility of this compound is further demonstrated in its use in the preparation of marbofloxacin, a fluoroquinolone antibiotic, where it is listed as a potential phase transfer catalyst. epo.orggoogle.com

Investigations into Trioctylpropylammonium Chloride in Separation Science

Nucleic Acid Isolation and Purification Methodologies

Detailed studies on the use of Trioctylpropylammonium chloride for nucleic acid isolation and purification are not present in the available scientific record. This includes its application in supported ionic liquids for RNA extraction, the analysis of its adsorption kinetics with nucleic acids, and the elucidation of its role in multimodal separation mechanisms.

Application of Supported Ionic Liquids for RNA Extraction

There is no specific research detailing the use of this compound in supported ionic liquid phases for the extraction of RNA. The scientific community has explored other ionic liquids for this purpose, but data on the efficacy and methodology related to this compound are absent.

Analysis of Adsorption Kinetics and Binding Capacities on Modified Media

Information regarding the adsorption kinetics and binding capacities of nucleic acids on media modified with this compound is not available. Such studies are crucial for understanding the efficiency and selectivity of a separation medium, but have not been published for this specific compound.

Elucidation of Multimodal Separation Mechanisms in Complex Mixtures

The role and mechanisms of this compound in multimodal separation of complex mixtures containing nucleic acids have not been elucidated in any available research.

Ion Exchange and Affinity-Based Separation Processes

Similarly, the performance and principles of this compound in ion exchange and affinity-based separation processes are not documented.

Principles of Selective Anion Exchange Interactions

While the general principles of anion exchange are well-established, the specific interactions and selectivity of this compound towards anions, particularly in the context of nucleic acid separation, have not been a subject of published research.

Performance in Advanced Chromatographic Applications

There is no available data or performance metrics on the use of this compound as a stationary phase, mobile phase additive, or in any other capacity within advanced chromatographic applications.

Development of Ion-Selective Electrode Components

The development of ion-selective electrodes (ISEs) is a cornerstone of modern analytical chemistry, enabling rapid and selective determination of various ions in complex samples. nih.gov A critical component of any ISE is the ion-selective membrane, which typically contains an ionophore—a molecule that selectively binds to the target ion. nih.gov For anion-selective electrodes, particularly those targeting chloride ions, quaternary ammonium (B1175870) salts are frequently employed as the active ion-exchanger. nih.gov These lipophilic salts facilitate the selective transport of anions across the membrane, generating a potential difference that is measured against a reference electrode.

While extensive research has been conducted on various quaternary ammonium salts for this purpose, direct investigations into the application of This compound in the development of ion-selective electrode components are not prominently documented in publicly available scientific literature. However, the well-established use of structurally analogous compounds, such as methyltrioctylammonium chloride (commercially known as Aliquat 336) and tridodecylmethylammonium chloride (TDMACl), provides a strong basis for understanding its potential role and performance characteristics. nih.govresearchgate.netchemicalpapers.com

Research into long-chain quaternary ammonium salts has shown that the structure of the cation, including the length and steric accessibility of the alkyl chains, significantly influences the electrode's analytical performance, such as its selectivity and detection limit. chemicalpapers.com For instance, increasing the steric hindrance around the charged nitrogen center can alter the selectivity for different anions. chemicalpapers.com

Studies on electrodes using TDMACl have demonstrated the optimization of membrane composition to achieve desirable analytical parameters. chemicalpapers.com For example, a chloride electrode using TDMACl as the active component was characterized by a calibration slope of -48.4 mV/decade. chemicalpapers.com In other research, electrodes formulated with different ionophores and quaternary ammonium salts have achieved near-Nernstian responses, with slopes around -55.0 mV/decade and linear ranges spanning from 1 × 10⁻³ to 1 × 10⁻¹ mol L⁻¹. chemicalpapers.com The performance of ISEs is closely tied to the choice of the ion-selective materials. researchgate.net

The selectivity of an ISE is a crucial parameter, indicating its ability to distinguish the target ion from other interfering ions. For chloride-selective electrodes based on quaternary ammonium salts, the primary interference often comes from other anions, particularly bicarbonate. nih.gov The selectivity can be influenced by the structure of the quaternary ammonium salt and the composition of the membrane. nih.govresearchgate.net Research on methyltrialkylammonium salts with varying alkyl chain lengths has shown that longer chains (n=16 and 18) can lead to marked improvements in chloride selectivity over other anions compared to the more conventional methyltridodecylammonium (n=12). researchgate.net

Given these findings, it is plausible that this compound could function effectively as an ion-exchanger in a chloride-selective electrode. The three octyl chains would provide the necessary lipophilicity to retain the compound within the membrane and minimize leaching into the sample solution. The propyl chain, being shorter, might influence the steric accessibility to the positively charged nitrogen atom, potentially affecting the electrode's selectivity profile compared to symmetrical or methyl-substituted analogues.

Detailed research would be required to determine the optimal membrane composition and to characterize the performance of an ISE based on this compound. Such investigations would typically involve evaluating the electrode's slope, linear range, detection limit, response time, and selectivity coefficients for various interfering anions. The table below summarizes typical research findings for chloride-selective electrodes based on structurally similar quaternary ammonium salts.

Table 1: Performance Characteristics of Chloride-Selective Electrodes Based on Quaternary Ammonium Salts

| Ionophore/Ion-Exchanger | Polymer Matrix | Plasticizer | Slope (mV/decade) | Linear Range (M) | Interfering Ions Studied |

|---|---|---|---|---|---|

| Tridodecylmethylammonium chloride (TDMACl) chemicalpapers.com | PVC | Not Specified | -48.4 | Not Specified | Not Specified |

| Indium(III) octaethyl-porphyrin (B11929213) chemicalpapers.com | PVC | Not Specified | Super-Nernstian | Not Specified | CN⁻, Br⁻, ClO₄⁻, SCN⁻, acetate, bicarbonate, lactate, citrate, salicylate |

| Chloride ionophore III chemicalpapers.com | PVC | DOS | -55.0 | 1 × 10⁻³–1 × 10⁻¹ | Not Specified |

| Methyltrialkylammonium (n=16) researchgate.net | Not Specified | Alcoholic | Sufficient for practical applications | Not Specified | Perchlorate and other lipophilic/hydrophilic anions |

Analytical Methodologies Involving Trioctylpropylammonium Chloride Systems

Spectroscopic Characterization of Functionalized Materials

The characterization of materials functionalized with trioctylpropylammonium chloride is crucial to confirm its successful incorporation and to understand the resulting structural and electronic properties. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectroscopy are indispensable for this purpose. While direct spectroscopic data for materials specifically functionalized with this compound is not extensively published, the characterization follows established principles for similar quaternary ammonium (B1175870) compounds. nih.govnih.govmdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the material. In a material functionalized with this compound, FTIR spectra would be expected to show characteristic absorption bands corresponding to the alkyl chains. These include C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region. The presence of the quaternary ammonium group can also be inferred, although its direct vibrational signature can be complex and may overlap with other signals. The successful functionalization of a substrate, such as layered double hydroxides, can be confirmed by the appearance of these aliphatic C-H stretching bands, which would be absent in the spectrum of the pure substrate material. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information at the atomic level.

¹H NMR spectra would confirm the presence of the octyl and propyl groups. Distinct signals would correspond to the terminal methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons along the alkyl chains, and the methylene protons adjacent to the positively charged nitrogen atom. The latter would be shifted downfield due to the electron-withdrawing effect of the quaternary nitrogen.

¹³C NMR spectra offer complementary information, showing distinct peaks for each carbon atom in the trioctylpropylammonium cation. The carbons directly bonded to the nitrogen atom would exhibit a significant downfield chemical shift. Studies on similar quaternary ammonium salts confirm that NMR is a powerful tool for verifying the covalent structure and purity of the compound after synthesis or its integration into a composite material. nih.govmdpi.comresearchgate.net

UV-Visible Spectroscopy can be used to study the electronic properties of materials functionalized with this compound, particularly if the functionalization leads to the formation of charge-transfer complexes or if the compound is incorporated into a system with a chromophoric polymer.

The table below summarizes the expected spectroscopic signals for the characterization of this compound.

| Spectroscopic Technique | Expected Observations | Reference Analogy |

| FTIR | C-H stretching vibrations from alkyl chains (2850-3000 cm⁻¹). Presence of these bands on a functionalized substrate confirms incorporation. | nih.gov |

| ¹H NMR | Signals for methyl (CH₃) and methylene (CH₂) groups of the octyl and propyl chains. Protons adjacent to the N⁺ atom are shifted downfield. | mdpi.comresearchgate.net |

| ¹³C NMR | Distinct signals for all carbon atoms in the cation. Carbons bonded to the N⁺ atom are significantly deshielded and appear at a lower field. | nih.gov |

Application in Electrochemical Detection Systems

Quaternary ammonium salts, including this compound, are frequently utilized as the primary ion-exchanging component (ionophore) in the fabrication of ion-selective electrodes (ISEs). google.com These sensors are designed for the potentiometric determination of specific anions, in this case, chloride ions (Cl⁻). google.comredalyc.org The long alkyl chains of the trioctylpropylammonium cation render the salt lipophilic, allowing it to be effectively embedded within a polymeric membrane, which is typically made of polyvinyl chloride (PVC). redalyc.org

The fundamental principle of an ISE is the development of a potential difference across a selective membrane that separates the sample solution from an internal reference solution. This potential is proportional to the activity (and under controlled conditions, the concentration) of the target ion in the sample. libretexts.org For a chloride ISE, the trioctylpropylammonium cation remains trapped within the PVC membrane, while facilitating the selective transport of chloride ions across the membrane interface.

The construction of such an electrode involves dissolving the polymer (e.g., PVC), a plasticizer (to ensure membrane fluidity and ion mobility), and the ionophore (this compound) in a suitable solvent. redalyc.org This mixture is then cast to form a thin membrane. This membrane is placed at the end of an electrode body, which contains an internal reference electrode and a filling solution with a fixed chloride concentration.

The performance of these electrodes is evaluated based on several key parameters:

Nernstian Response: An ideal chloride ISE exhibits a potential change of approximately -59 mV for every tenfold change in chloride ion activity at 25°C. ntsensors.com Studies on similar quaternary ammonium salt-based electrodes report near-Nernstian slopes, such as -48.4 mV/decade for a tridodecylmethylammonium chloride (TDMACl) based sensor. nih.gov

Linear Range: This is the concentration range over which the electrode provides a linear, logarithmic response. For chloride ISEs using quaternary ammonium salts, this range can be quite wide, often spanning from micromolar to molar concentrations. nih.gov

Selectivity: The ability of the electrode to respond specifically to the target ion in the presence of other interfering ions is critical. Selectivity is quantified by selectivity coefficients, where a smaller value indicates better selectivity. For chloride electrodes, common interfering ions include bromide (Br⁻), nitrate (B79036) (NO₃⁻), and bicarbonate (HCO₃⁻). nih.gov

Response Time and Stability: The electrode should provide a stable potential reading quickly, typically within 30 to 60 seconds. redalyc.org

The following table presents typical performance data for chloride ion-selective electrodes that use long-chain quaternary ammonium salts analogous to this compound as the ionophore.

| Ionophore | Polymer Matrix | Nernstian Slope (mV/decade) | Linear Range (mol/L) | Key Interfering Ion | Reference |

| Tridodecylmethylammonium chloride (TDMACl) | - | -48.4 | - | - | nih.gov |

| 2-(5-(4-nitrophenyl)furyl)-4,5-diphenyl imidazole | PVC | Nernstian | 10⁻⁶ to 10⁻² | - | redalyc.org |

| General Quaternary Ammonium Compound | Epoxy Resin | - | - | - | google.com |

| - | PVC | -54 ± 5 | 1.3 to 35,000 mg/L (approx. 3.7x10⁻⁵ to 1 M) | I⁻, S²⁻, Br⁻ | ntsensors.com |

These systems demonstrate that this compound is a highly suitable candidate for developing robust and selective electrochemical sensors for chloride analysis in various matrices, including environmental water samples and clinical fluids. ntsensors.com

Computational and Theoretical Research on Trioctylpropylammonium Chloride

Application of Density Functional Theory (DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For Trioctylpropylammonium chloride, DFT calculations would be instrumental in determining its optimized molecular geometry, charge distribution, and electronic properties.

Detailed research findings on analogous long-chain quaternary ammonium (B1175870) salts indicate that DFT calculations can elucidate key structural parameters. These include bond lengths, bond angles, and dihedral angles, which define the three-dimensional conformation of the Trioctylpropylammonium cation and its interaction with the chloride anion. The long octyl chains and the propyl group attached to the nitrogen atom introduce significant conformational flexibility, which can be explored using DFT to identify the most stable conformers.

Furthermore, DFT is employed to calculate electronic properties that govern the reactivity and interaction of the ionic pair. These properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. For this compound, the positive charge is localized around the quaternary ammonium head group, while the negative charge resides on the chloride anion.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the hybridization of atomic orbitals and the nature of the bonding within the molecule, including the ionic interaction between the cation and the anion.

A systematic study on the performance of different DFT functionals for geometry optimizations of ionic liquid clusters has shown that the choice of functional and basis set is critical for obtaining accurate results. For instance, combinations like PBE-D3/cc-pVTZ and ωB97X-D/aug-cc-pVDZ have been recommended for larger clusters of ionic liquids, which would be relevant for studying aggregates of this compound.

Table 1: Representative DFT-Calculated Properties for a Generic Quaternary Ammonium Cation This table is illustrative and based on typical values found for similar long-chain quaternary ammonium cations in computational studies.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 12.5 D | Measures the overall polarity of the ion pair |

| NBO Charge on N+ | +0.85 e | Quantifies the positive charge on the nitrogen center |

Modeling of Catalytic Mechanisms and Ion Transport Phenomena

Computational modeling plays a vital role in understanding the mechanisms of catalysis and ion transport where quaternary ammonium salts like this compound are involved. These compounds are often used as phase-transfer catalysts and as components of ionic liquids, where their dynamic behavior is key to their function.

Modeling Catalytic Mechanisms: In phase-transfer catalysis, this compound facilitates the transfer of a reactant (often an anion) from an aqueous phase to an organic phase where the reaction occurs. Computational modeling can be used to:

Elucidate the structure of the active catalytic species: This involves modeling the interaction of the Trioctylpropylammonium cation with the reactant anion and solvent molecules.

Determine the reaction pathway and transition states: By mapping the potential energy surface of the reaction, computational methods can identify the lowest energy pathway and the structures of the transition states, providing insights into the reaction kinetics.

Quantify activation energies: The calculation of activation barriers helps in understanding the efficiency of the catalyst and how it can be improved. For instance, a dynamic model was developed for the oxidation of thiophene (B33073) using quaternary ammonium salts as phase-transfer catalysts, which involved the complexation of the oxidant and the catalyst.

Modeling Ion Transport Phenomena: As a component of an ionic liquid, the transport properties of this compound, such as its conductivity and viscosity, are of paramount importance. Molecular dynamics (MD) simulations, often parameterized using data from DFT calculations, are the primary tool for studying these phenomena. These simulations can provide a detailed picture of:

Ion pairing and aggregation: Understanding the extent to which the Trioctylpropylammonium cation and chloride anion remain associated in the liquid state.

Diffusion coefficients: Calculating how quickly the individual ions move through the bulk liquid.

Conductivity: Predicting the ionic conductivity of the material based on the movement of the charged species under an electric field.

Recent studies have highlighted the complexity of ion transport in ionic liquids, showing deviations from classical theories. Data science and machine learning approaches are increasingly being used to analyze large datasets from simulations and experiments to develop new models for ion transport.

Predictive Computational Approaches for Performance Optimization

A major goal of computational chemistry in this area is to move beyond explanation and towards prediction, enabling the rational design of new materials with optimized performance. For this compound, this could involve tailoring its structure to enhance its properties for a specific application.

Structure-Property Relationships: By systematically modifying the structure of the Trioctylpropylammonium cation in silico (e.g., by changing the length of the alkyl chains) and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). These relationships can then be used to predict the properties of new, unsynthesized compounds.

Machine Learning and High-Throughput Screening: The vast chemical space of possible ionic liquids makes experimental screening a daunting task. Computational methods, particularly those integrating machine learning, offer a path for high-throughput screening. A typical workflow would involve:

Generating a large virtual library of candidate quaternary ammonium salts.

Calculating a set of molecular descriptors for each candidate using computational chemistry tools.

Training a machine learning model on a smaller dataset of known compounds to relate the descriptors to the desired performance metric (e.g., catalytic activity, conductivity).

Using the trained model to predict the performance of all candidates in the virtual library, identifying the most promising ones for experimental synthesis and testing.

For example, machine learning-guided optimization has been successfully applied to the selection of ionic liquids for PET recycling, demonstrating the potential of these approaches to accelerate materials discovery. While not yet applied specifically to this compound in the available literature, these predictive computational strategies hold significant promise for optimizing its performance in various applications.

Emerging Research Avenues and Future Perspectives for Trioctylpropylammonium Chloride

Design of Advanced Materials for Targeted Applications

The distinct amphiphilic nature of trioctylpropylammonium chloride makes it a prime candidate for the templated synthesis of advanced materials. Its long hydrophobic alkyl chains and charged hydrophilic head can self-assemble into micelles or other ordered structures in solution. These assemblies can act as templates or structure-directing agents for the synthesis of nanomaterials with controlled size and morphology, such as nanoparticles and mesoporous materials. researchgate.netnih.gov

In the synthesis of nanoparticles, this compound can function as a capping agent, stabilizing the particles and preventing their aggregation, which is crucial for applications in catalysis and electronics. nih.gov For instance, quaternary ammonium (B1175870) salts are instrumental in creating functionalized surfaces, such as antimicrobial coatings on polymers like polyester. researchgate.net By modifying surfaces with these compounds, materials can be imbued with novel properties, including contact-killing antibacterial efficacy. researchgate.net

Research is also exploring the incorporation of such quaternary ammonium compounds into polymer matrices to create advanced functional polymers. mdpi.com These materials could find use in a variety of fields, from water treatment membranes with anti-fouling properties to specialized drug delivery systems. nih.govresearchgate.net

Table 1: Potential Applications of this compound in Advanced Materials

| Application Area | Role of this compound | Resulting Material Properties |

| Nanoparticle Synthesis | Capping Agent / Stabilizer | Controlled particle size, prevention of aggregation, enhanced stability. nih.gov |

| Mesoporous Materials | Structure-Directing Agent / Template | Ordered pore structures, high surface area. researchgate.net |

| Functional Coatings | Surface Modifying Agent | Antimicrobial surfaces, altered hydrophilicity, enhanced charge density. researchgate.net |

| Advanced Polymers | Functional Monomer / Additive | Biocompatibility, antibacterial properties, high drug-loading capacity. mdpi.comresearchgate.net |

Integration in Sustainable Chemical Processes and Green Chemistry

A significant area of future development for this compound lies in its application as a phase-transfer catalyst (PTC) to promote green chemistry principles. fzgxjckxxb.comjetir.org Phase-transfer catalysis is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. researchgate.net This eliminates or drastically reduces the need for hazardous organic solvents, instead allowing for the use of water or other environmentally benign solvent systems. jetir.org

The use of PTCs like this compound aligns with several core principles of green chemistry, including waste prevention, designing safer chemicals, and increasing energy efficiency by enabling reactions under milder conditions. researchgate.netdeutscher-apotheker-verlag.de For example, the Williamson ether synthesis, a fundamental organic reaction, can be performed more efficiently and under greener conditions using a PTC, avoiding the need for strictly anhydrous solvents. jetir.org

A key research direction is the use of these catalysts in the conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals. Research on the closely related methyltrioctylammonium chloride has shown its effectiveness in enhancing the hydrogenation of CO₂ to formate (B1220265) in biphasic systems. researchgate.net This process is a critical step towards CO₂ utilization and hydrogen storage technologies. researchgate.net The integration of this compound in such processes could lead to more efficient and sustainable industrial-scale chemical production. nih.gov

Table 2: Role of this compound in Green Chemistry

| Green Chemistry Principle | Application Example | Benefit of Using this compound |

| Safer Solvents & Auxiliaries | Biphasic reactions (e.g., water-organic solvent) | Reduces or eliminates the need for volatile, toxic organic solvents. fzgxjckxxb.comjetir.org |

| Catalysis | Williamson ether synthesis, oxidation of alcohols | Accelerates reaction rates, allowing for milder conditions and reducing energy consumption. jetir.org |

| Use of Renewable Feedstocks | Conversion of CO₂ to formate | Facilitates the transport of ionic species across phase boundaries, increasing reaction yield and efficiency. researchgate.net |

| Waste Prevention | Synthesis of organic compounds | High yields and selectivity minimize the formation of unwanted by-products. researchgate.net |

Advanced Analytical and Spectroscopic Characterization

Thorough characterization is essential to understanding the structure-property relationships of this compound and optimizing its performance in various applications. A suite of advanced analytical and spectroscopic techniques is employed for this purpose.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is fundamental for identifying the compound's functional groups and confirming its molecular structure. nih.gov These techniques provide a molecular fingerprint by detecting the characteristic vibrations of different chemical bonds within the molecule. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for elucidating the precise connectivity of atoms, providing detailed information about the hydrogen and carbon environments in the octyl and propyl chains and near the quaternary nitrogen atom.

For determining purity and analyzing complex mixtures containing this compound, separation techniques like Capillary Electrophoresis (CE) are powerful tools. CE has been successfully used to separate and quantify structurally similar quaternary ammonium compounds with high efficiency and resolution. nih.gov Mass spectrometry, often coupled with a separation method, is used to confirm the molecular weight and can provide fragmentation patterns that further support structural identification. nih.gov

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained | Relevance to this compound |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (C-H, C-N, etc.). | Confirms the presence of alkyl chains and the overall molecular backbone. nih.govmdpi.com |

| Raman Spectroscopy | Complementary vibrational data, especially for non-polar bonds. | Provides a detailed vibrational profile to support structural analysis. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and connectivity of atoms. | Elucidates the structure of the octyl and propyl groups and confirms quaternization of the nitrogen atom. |

| Capillary Electrophoresis (CE) | Separation and quantification in complex mixtures. | Allows for purity assessment and determination in various matrices. nih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the identity and molecular formula of the compound. nih.gov |

Q & A

Basic: What are the optimal synthetic routes for preparing trioctylpropylammonium chloride with high purity?

Methodological Answer:

The synthesis typically involves quaternization of trioctylamine with 1-chloropropane under controlled conditions. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics .

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct minimization .

- Purification: Post-reaction, extract the product using dichloromethane/water biphasic systems, followed by recrystallization from ethanol to achieve >98% purity .

- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) to terminate at maximum conversion .

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm quaternary ammonium structure and alkyl chain integrity. Deuterated water or DMSO-d are suitable solvents .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight (e.g., [M-Cl] peak at m/z 370) .

- Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting points (expected range: 80–90°C) and decomposition thresholds .

- Density/Polarity: Measure density (~0.884 g/cm) and critical micelle concentration (CMC) via surface tension assays for applications in colloidal systems .

Advanced: How do solvent polarity and counterion exchange affect the stability of this compound in aqueous vs. non-aqueous systems?

Methodological Answer:

- Aqueous Stability: The compound is hygroscopic; store under anhydrous conditions. In water, it forms micelles above its CMC but may hydrolyze at extreme pH (<3 or >11). Monitor degradation via conductivity measurements and ion chromatography for chloride release .

- Non-Aqueous Stability: In toluene or hexane, it remains stable for weeks. Counterion exchange (e.g., replacing Cl with PF) enhances hydrophobicity and thermal stability. Use metathesis reactions with NHPF in ethanol .

- Contradiction Resolution: Conflicting stability reports may arise from trace water content. Use Karl Fischer titration to quantify moisture and correlate with observed stability .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to track amine alkylation in real time .

- Byproduct Control: Optimize stoichiometry (1:1.05 amine:alkylating agent) to minimize unreacted trioctylamine, detected via gas chromatography (GC) .

- Crystallization Optimization: Use seed crystals and controlled cooling rates (1–2°C/min) to ensure consistent crystal size and purity .

Advanced: How can researchers resolve contradictions in reported biological interactions of this compound?

Methodological Answer:

- Surface Charge Analysis: Use zeta potential measurements to quantify cationic charge density, which dictates interactions with negatively charged biomembranes .

- Cytotoxicity Assays: Compare results across cell lines (e.g., HEK293 vs. HeLa) using MTT assays. Note that discrepancies may arise from cell membrane composition differences .

- Polymer Compatibility: Test complexation with polyanions (e.g., DNA or heparin) via isothermal titration calorimetry (ITC) to quantify binding affinity .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD). Mobile phase: 70:30 methanol/10 mM ammonium acetate .

- Ion-Selective Electrode (ISE): Calibrate with chloride standards to quantify counterion concentration, indirectly measuring the compound .

- Spectrophotometry: UV-Vis at 210 nm (for alkylammonium moieties) in acetonitrile, but note interference from aromatic impurities .

Advanced: What role does this compound play in phase-transfer catalysis (PTC), and how can its efficiency be optimized?

Methodological Answer:

- Mechanistic Insight: As a lipophilic cation, it facilitates anion transfer (e.g., OH, CN) into organic phases. Study kinetics via -NMR in fluorinated systems .

- Optimization Parameters:

- Solvent Pair: Toluene/water for biphasic reactions.

- Catalyst Loading: 5–10 mol% achieves maximal rate without emulsion formation .

- Temperature: 40–60°C balances solubility and reaction rate .

Advanced: How can computational modeling predict the supramolecular interactions of this compound with cyclodextrins or ionic liquids?

Methodological Answer:

- Molecular Dynamics (MD): Simulate host-guest complexes with β-cyclodextrin using GROMACS. Focus on alkyl chain penetration depth and binding energy calculations .

- Density Functional Theory (DFT): Calculate charge distribution and electrostatic potential surfaces (EPS) to predict anion-binding sites .

- Validation: Compare with experimental data from -NMR titration or X-ray crystallography (if co-crystals form) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。